molecular formula C9H10N4O3 B12764672 Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(hydroxyamino)- CAS No. 112734-97-1

Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(hydroxyamino)-

Cat. No.: B12764672
CAS No.: 112734-97-1
M. Wt: 222.20 g/mol
InChI Key: RAYDAEQQDDEXLA-UHFFFAOYSA-N
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Description

Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(hydroxyamino)- is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(hydroxyamino)- can be achieved through various methods. One common approach involves the multicomponent reaction of Meldrum’s acid, aromatic aldehydes, and 6-amino-1,3-dimethyluracil in the presence of Ag-TiO2 nanocomposites as a green heterogeneous catalyst in aqueous media . This method is efficient and environmentally friendly, providing excellent yields in a shorter reaction time.

Industrial Production Methods

Industrial production methods for this compound typically involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts, such as Ag-TiO2, has been shown to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(hydroxyamino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(hydroxyamino)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalytic systems

Mechanism of Action

The mechanism of action of pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(hydroxyamino)- involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

Properties

CAS No.

112734-97-1

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

5-(hydroxyamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10N4O3/c1-12-7-6(5(11-16)3-4-10-7)8(14)13(2)9(12)15/h3-4,16H,1-2H3,(H,10,11)

InChI Key

RAYDAEQQDDEXLA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NO

Origin of Product

United States

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